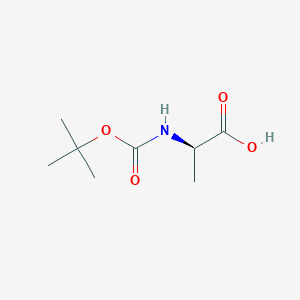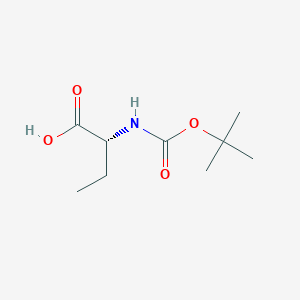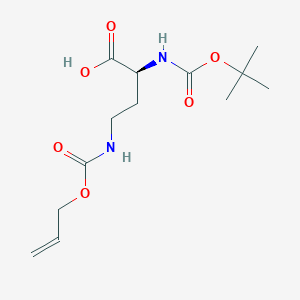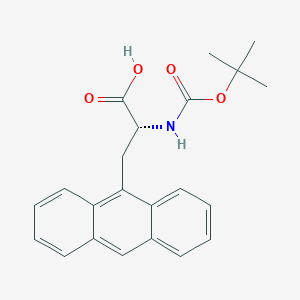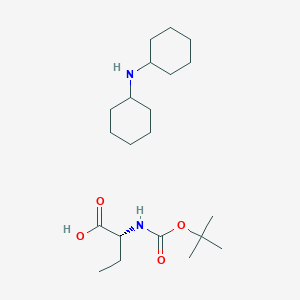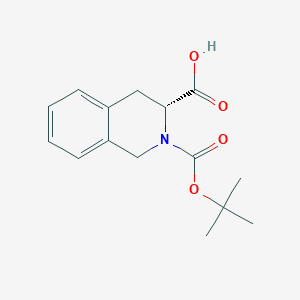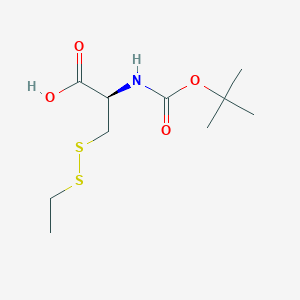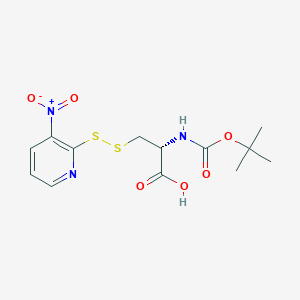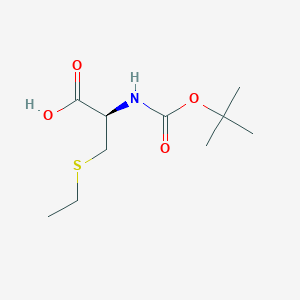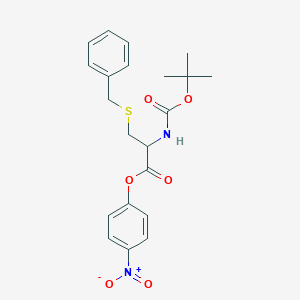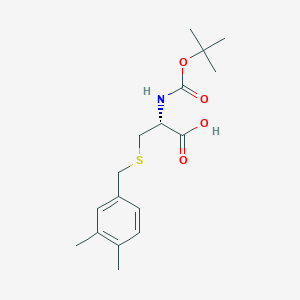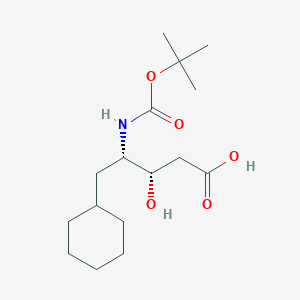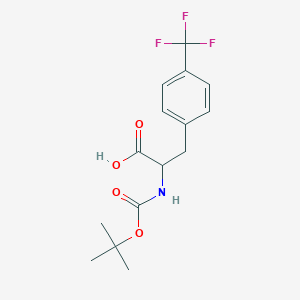
Boc-4-(trifluoromethyl)-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-4-(trifluoromethyl)-D-phenylalanine” is also known as “®-3- (Boc-amino)-3- [4- (trifluoromethyl)phenyl]propionic acid” or “Boc-4- (trifluoromethyl)-L-β-phenylalanine”. Its empirical formula is C15H18F3NO4 .
Molecular Structure Analysis
The molecular formula of “Boc-4-(trifluoromethyl)-D-phenylalanine” is C16H20F3NO4, with an average mass of 347.329 Da and a monoisotopic mass of 347.134430 Da .Chemical Reactions Analysis
While specific chemical reactions involving “Boc-4-(trifluoromethyl)-D-phenylalanine” are not available, Boc-amino acids are generally used in peptide synthesis. They can undergo reactions such as Suzuki–Miyaura coupling and protodeboronation .Physical And Chemical Properties Analysis
“Boc-4-(trifluoromethyl)-D-phenylalanine” is a solid compound . Unfortunately, detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
- Summary of the Application : Boc-4-(trifluoromethyl)-D-phenylalanine is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields including therapeutic drug development, vaccine design, and chemical biology.
Peptide Synthesis
Suzuki–Miyaura Coupling
- Summary of the Application : Boronic esters, such as Boc-4-(trifluoromethyl)-D-phenylalanine, can be used as protective groups in carbohydrate chemistry . This involves processes for acylation, silylation, and alkylation of glycoside-derived boronates .
- Methods of Application : The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .
- Results or Outcomes : The use of boronic esters as temporary blocking groups for 1,2- or 1,3-diol groups allows for efficient and practical protocols for selective functionalization of carbohydrates .
- Summary of the Application : Boc-4-(trifluoromethyl)-D-phenylalanine is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields including therapeutic drug development, vaccine design, and chemical biology .
- Methods of Application : In peptide synthesis, amino acids are linked together via peptide bonds. The Boc (tert-butoxycarbonyl) group in Boc-4-(trifluoromethyl)-D-phenylalanine is a protective group used in peptide synthesis . It prevents unwanted peptide bond formation at the amino group of the amino acid during the synthesis process. The Boc group can be removed under acidic conditions after the desired peptide sequence has been assembled .
- Results or Outcomes : The use of Boc-4-(trifluoromethyl)-D-phenylalanine in peptide synthesis allows for the production of peptides with specific sequences. These peptides can be used for various research and therapeutic applications .
Carbohydrate Chemistry
Peptide Synthesis
- Summary of the Application : Boronic esters, such as Boc-4-(trifluoromethyl)-D-phenylalanine, have been applied extensively in drug delivery . This involves the use of boronic esters as protective groups in the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives .
- Methods of Application : The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .
- Results or Outcomes : The use of boronic esters as temporary blocking groups for 1,2- or 1,3-diol groups allows for efficient and practical protocols for selective functionalization of carbohydrates . This has potential applications in the field of drug delivery.
- Summary of the Application : Boc-4-(trifluoromethyl)-D-phenylalanine is used in organic synthesis . It is used as a building block in the synthesis of various organic compounds .
- Methods of Application : The Boc (tert-butoxycarbonyl) group in Boc-4-(trifluoromethyl)-D-phenylalanine is a protective group used in organic synthesis . It prevents unwanted reactions at the amino group of the amino acid during the synthesis process. The Boc group can be removed under acidic conditions after the desired organic compound has been synthesized .
- Results or Outcomes : The use of Boc-4-(trifluoromethyl)-D-phenylalanine in organic synthesis allows for the production of various organic compounds with specific structures. These compounds can be used for various research and industrial applications .
Drug Delivery
Organic Synthesis
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCCWNHCHCWAZ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-(trifluoromethyl)-D-phenylalanine | |
CAS RN |
82317-83-7 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



